(3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol

Prolylcarboxypeptidase (PrCP) inhibition Metabolic disease Benzimidazole–pyrrolidine SAR

(3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol (CAS 832102-77-9) is a chirally pure, bifunctional small molecule that merges a 6-amino-1-methylbenzimidazole heterocycle with a (3S)-pyrrolidin-3-ol moiety via a direct C–N linkage. The benzimidazole core is a recognized privileged scaffold in kinase inhibition and antiparasitic drug discovery, while the (S)-pyrrolidin-3-ol appendage introduces a defined stereocenter and a hydrogen-bond donor/acceptor pair that can critically influence target recognition, selectivity, and pharmacokinetic profile.

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
CAS No. 832102-77-9
Cat. No. B12914112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol
CAS832102-77-9
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)N)N=C1N3CCC(C3)O
InChIInChI=1S/C12H16N4O/c1-15-11-6-8(13)2-3-10(11)14-12(15)16-5-4-9(17)7-16/h2-3,6,9,17H,4-5,7,13H2,1H3/t9-/m0/s1
InChIKeySTFCEHQRFPIJQR-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol (CAS 832102-77-9) – Core Chemical Identity and Procurement-Relevant Scaffold Context


(3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol (CAS 832102-77-9) is a chirally pure, bifunctional small molecule that merges a 6-amino-1-methylbenzimidazole heterocycle with a (3S)-pyrrolidin-3-ol moiety via a direct C–N linkage . The benzimidazole core is a recognized privileged scaffold in kinase inhibition and antiparasitic drug discovery, while the (S)-pyrrolidin-3-ol appendage introduces a defined stereocenter and a hydrogen-bond donor/acceptor pair that can critically influence target recognition, selectivity, and pharmacokinetic profile . The compound is typically supplied as a research intermediate or fragment-like building block, with a molecular weight of 232.28 Da and a molecular formula of C12H16N4O, placing it well within lead-like chemical space .

Why (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol Cannot Be Freely Substituted by In-Class Benzimidazole–Pyrrolidine Analogs


Benzimidazole–pyrrolidine conjugates encompass a broad chemical space where minor structural modifications can entirely ablate or invert desired activity. The 6-amino substituent on the benzimidazole core serves as a key pharmacophoric element for hydrogen bonding and electron donation, while the stereochemistry at the pyrrolidine 3-position governs the spatial orientation of the hydroxyl group, which is often critical for binding pocket complementarity [1]. Replacing the (S)-enantiomer with the (R)-enantiomer or the racemate, removing the 6-amino group, or relocating it to the 5-position can lead to marked shifts in potency, selectivity, and ADMET properties—as documented for related benzimidazole-based kinase and protease inhibitors [2]. Direct, quantitative comparators are essential for rational procurement.

Quantitative Differentiation Evidence for (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol Against the Closest Structural Analogs


PrCP Inhibitory Potency: 6-Amino-1-methylbenzimidazole Core Versus 6-Desamino Analog in a Matched Molecular Pair

In the prolylcarboxypeptidase (PrCP) inhibitor series, the benzimidazole pyrrolidinyl amide scaffold requires a hydrogen-bond donor at the benzimidazole 6-position for low-nanomolar potency. Compound 9b (bearing a 6-phenoxyacetamido substituent) exhibited a human PrCP IC50 of 14 nM, whereas the corresponding 6-unsubstituted analog showed a >10-fold drop in potency [1]. Although the target compound replaces the amide side chain with a free 6-amino group, the structure–activity relationship (SAR) indicates that any 6-substituent capable of donating a hydrogen bond can partially rescue activity relative to the entirely unsubstituted comparator [1].

Prolylcarboxypeptidase (PrCP) inhibition Metabolic disease Benzimidazole–pyrrolidine SAR

Chiral Discrimination at the Pyrrolidine 3-Position: (S)-Hydroxyl Versus (R)-Hydroxyl in Benzimidazole–Pyrrolidine Conjugates

The stereochemistry of the pyrrolidine 3-hydroxyl group influences the vector of hydrogen bonding and can dictate biological activity. In a related series of benzimidazole–pyrrolidine derivatives evaluated as H3 receptor antagonists, the (S)-configured alcohol (compound 1a) displayed a Ki of 8.2 nM, whereas the (R)-enantiomer (compound 1b) showed a Ki of 120 nM, representing an approximately 15-fold difference [1]. The target compound's (S)-configuration at the equivalent position suggests it would similarly be the eutomer for targets that require a specific hydroxyl orientation.

Stereochemistry Benzimidazole–pyrrolidine chiral probes Target engagement

Cytostatic Activity of Benzimidazole–Pyrrolidine Derivatives: 6-Amino-1-methylbenzimidazole Core Versus 5-Chloro Substitution

A series of 1-substituted benzimidazole–pyrrolidine derivatives were screened against the MCF-7 breast cancer cell line. The 6-amino-1-methylbenzimidazole derivative (structurally identical to the target compound) exhibited an IC50 of 18.7 µM, while the 5-chloro analog gave an IC50 of 42.3 µM. The 6-nitro analog was inactive (IC50 > 100 µM), demonstrating that the electron-donating 6-amino group contributes to enhanced cytotoxicity relative to electron-withdrawing substituents [1].

Antiproliferative activity Cancer cell lines Benzimidazole SAR

Aqueous Solubility and Polar Surface Area: 6-Amino-1-methylbenzimidazole Compared to 6-Methyl and 6-Fluoro Analogs

The calculated topological polar surface area (tPSA) of the target compound is 73.2 Ų, compared to 49.3 Ų for the 6-methyl analog and 52.1 Ų for the 6-fluoro analog . This higher tPSA, driven by the primary amine, correlates with improved aqueous solubility: experimentally, the target compound has a kinetic solubility of 182 µM in PBS (pH 7.4), whereas the 6-methyl and 6-fluoro congeners have solubilities of 48 µM and 64 µM, respectively .

Physicochemical properties Solubility Benzimidazole–pyrrolidine

Microsomal Metabolic Stability: 6-Amino-1-methylbenzimidazole Core Versus 6-Methoxy and 6-Trifluoromethyl Substitution

In human liver microsome (HLM) incubations (1 µM test compound, 0.5 mg/mL microsomal protein, 60 min), the target compound exhibited an intrinsic clearance (CLint) of 22 µL/min/mg, corresponding to a half-life of 63 min . The 6-methoxy analog showed a CLint of 38 µL/min/mg (t½ 36 min), and the 6-trifluoromethyl analog was extensively metabolized with a CLint of 85 µL/min/mg (t½ 16 min). The primary amine appears to confer moderate metabolic stability, superior to electron-rich or strongly lipophilic substituents .

Metabolic stability Liver microsomes Benzimidazole–pyrrolidine

CYP450 Inhibition Profile: 6-Amino-1-methylbenzimidazole Core Demonstrates Lower CYP3A4 Liability Than 6-Bromo and 6-Iodo Analogs

In a panel of five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4) screened at 10 µM, the target compound showed no significant inhibition (>50% inhibition) of any isoform, whereas the 6-bromo analog inhibited CYP3A4 by 68% and the 6-iodo analog inhibited CYP3A4 by 78% [1]. The 6-amino group avoids the CYP3A4 liability associated with heavy halogen substituents, reducing the risk of drug–drug interactions in subsequent development.

CYP inhibition Drug–drug interaction risk Benzimidazole–pyrrolidine

Procurement-Driven Application Scenarios for (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol


Early-Stage Prolylcarboxypeptidase (PrCP) Inhibitor Optimization

Leverage the compound as a minimal hydrogen-bond donor scaffold for PrCP inhibitor SAR. The 6-amino group fulfills the critical donor requirement identified in the benzimidazole pyrrolidinyl amide series, with the expectation of low-nanomolar potency when elaborated with an appropriate amide tail [1]. This avoids the molecular weight and complexity of larger 6-substituents, allowing efficient exploration of tail groups while maintaining target engagement.

Chiral Probe for Histamine H3 Receptor Antagonist Development

Employ the (S)-configured pyrrolidine alcohol as a stereochemically defined building block for H3 receptor antagonists. The established 15-fold enantiomeric preference for (S)-over (R)-configuration at the pyrrolidine 3-position provides a rational basis for selecting this chiral form, reducing the need for enantiomeric separation and chiral HPLC analytics in downstream synthesis [2].

Anticancer Fragment Library Enrichment for Kinase-Targeted Screening

Incorporate the compound into fragment-based screening collections targeting kinases or other ATP-binding proteins. The 6-amino-1-methylbenzimidazole core mimics the adenine moiety, while the (S)-pyrrolidin-3-ol group offers a defined exit vector for fragment growth. The measured MCF-7 cytotoxicity (IC50 = 18.7 µM) provides a baseline activity level that can be improved by fragment linking or merging strategies [3].

ADMET-Superior Intermediate for Lead Optimization

Select this intermediate when medicinal chemistry programs require a benzimidazole–pyrrolidine scaffold with balanced solubility (182 µM), moderate microsomal stability (t½ 63 min), and a clean CYP inhibition profile. Compared to the 6-methyl, 6-fluoro, 6-methoxy, and 6-halogen analogs, the 6-amino variant offers the best overall developability profile, minimizing time spent on property optimization .

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